![molecular formula C16H12N4O3S B5856997 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea CAS No. 116758-66-8](/img/structure/B5856997.png)
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea
Overview
Description
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is a chemical compound that has attracted significant attention from the scientific community due to its potential use as a drug. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is not fully understood, but it is believed to act through inhibition of various enzymes and signaling pathways. Studies have suggested that this compound may inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. Additionally, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to inhibit the growth of various fungi and viruses. In animal studies, this compound has been shown to have neuroprotective effects, and has been suggested as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has several advantages for lab experiments. This compound is relatively easy to synthesize, and can be purified through various methods. Additionally, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have potent activity against various targets, making it a promising lead compound for drug discovery.
However, there are also limitations to the use of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea in lab experiments. This compound has been shown to have poor solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea. One area of interest is the development of more potent analogs of this compound, which may have improved activity against various targets. Additionally, further investigation of the mechanism of action of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea is needed to fully understand its effects on cells and organisms. Finally, studies to investigate the pharmacokinetics and toxicity of this compound are needed to determine its potential for use as a drug.
Synthesis Methods
The synthesis of N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea involves the reaction of 5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-amine with phenyl isocyanate in the presence of a suitable solvent. This reaction results in the formation of the desired compound, which can be purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been shown to have potential applications in the field of drug discovery. This compound has been studied for its anticancer, antifungal, and antiviral properties, and has shown promising results in in vitro and in vivo studies. Additionally, N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(17-11-4-2-1-3-5-11)18-16-20-19-14(24-16)10-6-7-12-13(8-10)23-9-22-12/h1-8H,9H2,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGWFVILXOJNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151499 | |
Record name | Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |
CAS RN |
116758-66-8 | |
Record name | Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116758668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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